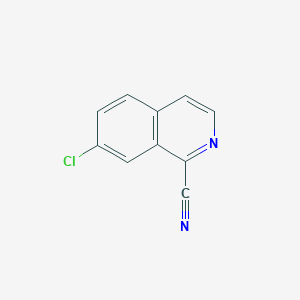

7-Chloroisoquinoline-1-carbonitrile

Descripción

The Significance of the Isoquinoline (B145761) Core in Synthetic Chemistry

The isoquinoline framework, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of immense interest to synthetic and medicinal chemists. rsc.orgfiveable.me Its prevalence in a vast array of natural products and synthetic compounds with significant biological activities underscores its importance. benthamdirect.comnumberanalytics.com

Architectural Intrigue and Privileged Scaffold Status

The isoquinoline nucleus is considered a "privileged scaffold". rsc.orgnih.govresearchgate.net This term denotes a molecular framework that is able to bind to multiple biological targets, making it a highly valuable starting point for the design of new therapeutic agents. benthamdirect.comresearchgate.net The rigid, planar structure of the isoquinoline core provides a defined orientation for appended functional groups, facilitating specific interactions with biological macromolecules. fiveable.me This architectural feature is a key reason for its widespread presence in alkaloids and other biologically active molecules. nih.govresearchgate.net

Importance of Functional Groups: Chloro and Carbonitrile Substituents

The specific properties and reactivity of an isoquinoline derivative are heavily influenced by its substituents. The chloro and carbonitrile groups are particularly noteworthy for their ability to modulate the electronic properties and reactivity of the isoquinoline ring system.

The chloro group , a halogen, is an electron-withdrawing group that can significantly influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic substitution reactions. This feature is often exploited in the synthesis of more complex molecules.

The carbonitrile group (CN) is a versatile functional group. It is strongly electron-withdrawing, which can further alter the electron distribution within the isoquinoline core. The nitrile group can also be chemically transformed into other important functional groups, such as carboxylic acids, amines, and amides, providing a gateway to a diverse range of derivatives. The synthesis of quinoline-4-carbonitrile (B1295981) derivatives has been reported as a route to creating valuable functional groups. durham.ac.uk

Contextualizing 7-Chloroisoquinoline-1-carbonitrile within Heterocyclic Chemistry

This compound is a specific derivative of isoquinoline that embodies the chemical principles outlined above. Its structure, featuring a chloro group at the 7-position and a carbonitrile group at the 1-position, makes it a valuable intermediate in organic synthesis. The positions of these substituents are crucial, as they dictate the regioselectivity of subsequent chemical transformations. The study of such substituted isoquinolines is a vibrant area within heterocyclic chemistry, driven by the quest for new compounds with novel properties and applications.

Current Research Landscape and Future Trajectories for Halogenated Isoquinoline Carbonitriles

The current research landscape for halogenated isoquinoline carbonitriles is dynamic, with ongoing efforts to develop new synthetic methodologies and explore their potential applications. The development of regioselective C-H functionalization of quinolines and isoquinolines is a significant area of research, aiming for more efficient and environmentally friendly synthetic routes. nih.gov

Future research is likely to focus on several key areas:

Development of Novel Synthetic Methods: Creating more efficient and selective ways to synthesize and functionalize halogenated isoquinoline carbonitriles.

Exploration of Biological Activity: Screening these compounds for potential therapeutic applications, leveraging the "privileged scaffold" nature of the isoquinoline core.

Materials Science Applications: Investigating the use of these compounds as building blocks for functional materials, such as organic light-emitting diodes (OLEDs) and sensors, due to their unique electronic properties. numberanalytics.com

The continued exploration of halogenated isoquinolines promises to yield new discoveries and applications across various scientific disciplines.

| Compound Name | Molecular Formula | InChIKey |

| This compound | C10H5ClN2 | Not Available |

| 7-Chloroquinoline (B30040) | C9H6ClN | QNGUPQRODVPRDC-UHFFFAOYSA-N |

| Isoquinoline-1-carbonitrile | C10H6N2 | HJHXYSBRTVFEDD-UHFFFAOYSA-N |

| Morphine | C17H19NO3 | BQJCRHHNABKAKU-KBQPJGBKSA-N |

| Codeine | C18H21NO3 | OPIOOTGSKAYAME-SNAWJCMRSA-N |

| Papaverine (B1678415) | C20H21NO4 | CHCLAGCRZARLSE-UHFFFAOYSA-N |

| Berberine | C20H18NO4+ | NPNUFJAVOOONJE-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-chloroisoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-8-2-1-7-3-4-13-10(6-12)9(7)5-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCVPDKXXMXUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations of 7 Chloroisoquinoline 1 Carbonitrile

Reactivity Profiles of the Carbonitrile Group

The carbonitrile (or nitrile) group is a powerful functional group in organic chemistry, known for its electrophilic character which makes it susceptible to attack by nucleophiles. cymitquimica.com Its reactivity is a cornerstone of the synthetic utility of 7-chloroisoquinoline-1-carbonitrile.

Nucleophilic Transformations (e.g., hydrolysis, reduction)

The carbonitrile group can undergo various nucleophilic transformations. While specific studies on the hydrolysis and reduction of this compound are not extensively detailed in the provided results, the general reactivity of nitriles suggests that it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Similarly, reduction of the nitrile group, typically with reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, would yield a primary amine. The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl phosphates > thioesters > esters and carboxylic acids > amides > carboxylates. libretexts.orglibretexts.org The electrophilicity of the carbonyl carbon in these derivatives is stabilized by resonance from the adjacent heteroatom. libretexts.org

Cyclization Reactions involving the Nitrile Moiety

The nitrile group is a valuable participant in cyclization reactions, acting as an electrophile to form new heterocyclic rings. For instance, in related systems, the nitrile group can react with adjacent nucleophiles to construct fused ring systems. While specific examples for this compound are not provided, the general principle involves the intramolecular attack of a nucleophilic center onto the electrophilic carbon of the nitrile. This strategy is widely employed in the synthesis of complex nitrogen-containing heterocycles.

Reactivity Profiles of the Chloro Substituent

The chloro substituent at the C7 position of the isoquinoline (B145761) ring primarily engages in reactions typical of aryl halides, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the this compound core. researchgate.net This reaction involves the attack of a nucleophile on the carbon atom bearing the chloro group, followed by the departure of the chloride ion. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the carbanionic intermediate. masterorganicchemistry.compressbooks.pub In the case of this compound, the electron-withdrawing nature of the nitrile group and the nitrogen atom in the isoquinoline ring system facilitates these reactions.

Recent advancements have demonstrated that SNAr reactions can be performed under mild, aqueous conditions using polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC). d-nb.info This "green chemistry" approach allows for the reaction of various nucleophiles with electrophiles using equimolar amounts of reagents in water, highlighting the sustainability of this methodology. d-nb.info

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Electrophile | Nucleophile | Conditions | Product | Ref |

|---|---|---|---|---|

| 2,4,5-Trichloropyrimidine | Pyrrolidine | HPMC, H₂O, Base | 4-(Pyrrolidin-1-yl)-2,5-dichloropyrimidine | d-nb.info |

Role in Cross-Coupling and Organometallic Reactions

The chloro group at the C7 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental in C-C bond formation and allow for the introduction of a wide array of substituents at the C7 position. rsc.org The general mechanism of these reactions involves the oxidative addition of the aryl chloride to a low-valent palladium complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki and similar reactions) or migratory insertion of an alkene or alkyne (in the case of Heck and Sonogashira reactions), and finally, reductive elimination to yield the product and regenerate the palladium catalyst.

The use of mixed lithium-magnesium or lithium-zinc reagents has also been shown to be effective for the functionalization of chloroquinolines under mild conditions. durham.ac.uk These organometallic intermediates can then react with various electrophiles to introduce new functional groups. durham.ac.uk

Table 2: Examples of Cross-Coupling Reactions

| Reaction Type | Catalyst | Coupling Partners | Product Type | Ref |

|---|---|---|---|---|

| Suzuki-Miyaura | PdCl₂(dtbpf) | Aryl halide, Vinyl pinacol (B44631) boronate | Aryl-vinyl compound | d-nb.info |

| Heck-Mizoroki | Palladium complex | Aryl halide, Alkene | Substituted alkene | rsc.org |

Intramolecular and Intermolecular Reactions

The presence of both a nucleophilic site (potentially formed from the nitrile group) and an electrophilic site (the carbon bearing the chloro group) within the same molecule opens up the possibility for intramolecular reactions, leading to the formation of novel polycyclic systems. The outcome of a reaction, whether it proceeds via an intramolecular or intermolecular pathway, is often dependent on reaction conditions such as concentration. youtube.com Dilute conditions typically favor intramolecular reactions, where the reactive ends of the same molecule are more likely to encounter each other. youtube.com Conversely, higher concentrations favor intermolecular reactions between different molecules.

The study of intra- and intermolecular interactions is crucial for understanding the physicochemical properties of such molecules. nih.gov Computational methods like Density Functional Theory (DFT) can be employed to investigate the geometric, energetic, and electronic structures of monomers and dimers, providing insights into the non-covalent interactions that govern their behavior. nih.gov

Knoevenagel Condensation Pathways

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, typically followed by a dehydration reaction to yield an α,β-unsaturated product. masterorganicchemistry.com While this compound itself does not possess a carbonyl group for direct Knoevenagel condensation, it can be envisioned as a precursor to intermediates that can participate in such reactions. For instance, functionalization at the chloro or cyano position could introduce a carbonyl-containing substituent.

In a broader context, related quinoline (B57606) derivatives have been shown to undergo Knoevenagel condensation. For example, quinoline-2-, 3-, and 4-carbaldehydes react with malononitrile (B47326) derivatives to form heteroarylidene malononitrile products. nih.gov The most active of these compounds was formed from 7-quinolinecarbaldehyde and ethyl cyanoacetate, suggesting that the electronic properties at the 7-position play a crucial role in the reactivity and biological activity of the resulting products. nih.gov This highlights the potential for derivatives of this compound, where the chloro or cyano group is transformed into an aldehyde, to undergo similar Knoevenagel condensations with active methylene (B1212753) compounds like malononitrile, ethyl cyanoacetate, or methyl acetoacetate. researchgate.netnih.gov

Table 1: Potential Knoevenagel Condensation Reactions of a 7-Chloroisoquinoline-1-carbaldehyde Derivative

| Active Methylene Compound | Product Type |

| Malononitrile | 2-(7-Chloroisoquinolin-1-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(7-chloroisoquinolin-1-yl)acrylate |

| Diethyl Malonate | Diethyl 2-((7-chloroisoquinolin-1-yl)methylene)malonate |

This table is illustrative and based on analogous reactions of related quinoline aldehydes.

Michael Addition Reactions

The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. byjus.com The isoquinoline ring system, particularly when substituted with electron-withdrawing groups, can act as a Michael acceptor. While this compound itself is not a typical Michael acceptor in the classical sense, its derivatives can be engineered to participate in such reactions.

For instance, if a vinyl or other unsaturated group were introduced at a suitable position on the isoquinoline ring, it would be activated towards nucleophilic attack by the electron-withdrawing nature of the heterocyclic core. Nucleophiles such as thiols are known to readily participate in Michael additions under various conditions, including solvent-free environments. researchgate.netumich.edu The reaction of thiols with α,β-unsaturated carbonyl compounds is a well-established method for forming carbon-sulfur bonds. nih.gov

In a related context, the Michael addition of carbon nucleophiles to isoquinolinetrione systems has been explored in the context of the total synthesis of natural products like alpkinidine. nih.gov This demonstrates the principle of using the electrophilic nature of the isoquinoline core to facilitate key bond-forming reactions.

Domino and Cascade Reaction Sequences

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient strategy for the synthesis of complex molecules. nih.gov The multifunctional nature of this compound makes it a promising candidate for initiating such reaction sequences.

The reaction of related 2-chloroquinoline-3-carbonitriles with various isocyanides has been shown to yield diverse heterocyclic products through domino processes. researchgate.net These reactions, often catalyzed by palladium, can lead to the formation of fused ring systems. Similarly, domino reactions of chromones with activated carbonyl compounds proceed through a sequence of Michael additions and Knoevenagel condensations to afford complex products. nih.govbeilstein-journals.org

A plausible domino reaction involving this compound could be initiated by a nucleophilic attack at the C1 position (bearing the cyano group) or through a nucleophilic aromatic substitution at the C7 position. The resulting intermediate could then undergo further intramolecular cyclizations or intermolecular reactions to build up molecular complexity. For example, a reaction with a bifunctional nucleophile could lead to the formation of a new heterocyclic ring fused to the isoquinoline scaffold. The development of domino reactions involving Morita–Baylis–Hillman acetates with active methylene compounds to synthesize functionalized naphthalenes and quinolines further illustrates the power of this approach in heterocyclic chemistry. mdpi.comdntb.gov.ua

Reaction Mechanism Elucidation

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic strategies.

Proposed Mechanistic Pathways for Key Transformations

The primary mechanistic pathway for reactions at the 7-position is nucleophilic aromatic substitution (SNAr). This reaction typically proceeds through an addition-elimination mechanism. masterorganicchemistry.combyjus.comorganicchemistrytutor.com The presence of the electron-withdrawing nitrogen atom in the isoquinoline ring and the cyano group at the 1-position activates the ring towards nucleophilic attack.

The proposed mechanism for the SNAr reaction at C-7 is as follows:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and is particularly stabilized by the nitrogen atom and the cyano group. organicchemistrytutor.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the substituted product.

The rate of this reaction is influenced by the nature of the nucleophile and the solvent. Stronger nucleophiles and polar aprotic solvents generally facilitate the reaction.

For reactions at the C-1 position, nucleophilic attack on the carbonitrile carbon is also possible, which could lead to a variety of products depending on the nucleophile and reaction conditions.

Kinetic and Thermodynamic Aspects of Reaction Control

The formation of isoquinoline derivatives from papaverine (B1678415) hydrochloride has been studied kinetically, with Arrhenius activation energies determined for the decomposition and formation of different isoquinoline structures. researchgate.net These studies highlight the influence of reaction conditions such as temperature and the nature of the alkali on the reaction rates.

Table 2: Activation Energies for the Formation of an Isoquinoline Derivative

| Alkali Medium (0.1 M) | Activation Energy (Ea) for Compound Formation (kJ/mol) |

| NaOH | 36.34 ± 3.12 |

| KOH | 31.95 ± 3.57 |

| LiOH | 24.60 ± 5.29 |

Data adapted from a study on a related isoquinoline system. researchgate.net

Thermodynamic data, such as the enthalpy of formation, have been determined for isoquinoline and some of its derivatives. nih.gov The enthalpy of formation for liquid isoquinoline is a key parameter in understanding its stability and the energy changes associated with its reactions. wikipedia.org For substituted isoquinolines, the nature and position of the substituent can significantly affect the thermodynamic properties. For example, the demethoxylation enthalpy of methoxy-substituted pyridines and quinolines varies with the position of the methoxy (B1213986) group. nih.gov

Theoretical and Computational Studies of 7 Chloroisoquinoline 1 Carbonitrile

Electronic Structure and Quantum Chemical Properties

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 7-Chloroisoquinoline-1-carbonitrile, DFT calculations would typically be employed to predict a variety of quantum chemical properties. These would include the molecule's total energy, the magnitude and direction of its dipole moment, and the energies of its molecular orbitals. Such calculations provide fundamental insights into the molecule's stability and polarity. A recent study on a series of quinoline (B57606) derivatives, for instance, employed DFT calculations to determine properties like the electrophilicity index, chemical potential, and hardness. nih.gov However, no published studies were found that report these specific DFT-calculated values for this compound.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack. While FMO analysis is a common component of computational studies on heterocyclic compounds, specific data regarding the HOMO-LUMO gap and orbital distributions for this compound is not available in the public domain.

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) is a map of the electrostatic potential onto the constant electron density surface of a molecule. It is a valuable tool for predicting the reactive behavior of a molecule, as it illustrates the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP analysis would highlight the electronegative nitrogen and chlorine atoms as regions of negative potential, and hydrogen atoms or other electron-deficient areas as regions of positive potential. A computational study on a related compound, 1-chloroisoquinoline (B32320), included a molecular electrostatic potential analysis to understand its reactive sites. researchgate.net Unfortunately, no such analysis has been published for this compound.

Molecular Geometry and Conformation Analysis

Conformational Landscape Exploration

Computational methods can be used to explore the conformational landscape of a molecule to identify its most stable three-dimensional structures. For a relatively rigid molecule like this compound, this analysis would confirm the planarity of the isoquinoline (B145761) ring system and determine the preferred orientation of the carbonitrile group. While conformational analysis is critical for flexible molecules, its application to this specific compound has not been detailed in available research.

Prediction of Tautomeric Forms

Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. For certain substituted isoquinolines, the possibility of tautomerism exists. Theoretical calculations are instrumental in predicting the relative stabilities of potential tautomeric forms by comparing their energies. There is currently no literature available that investigates the potential tautomers of this compound and their relative stabilities.

Computational Reaction Mechanism Prediction

Theoretical and computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, computational studies can predict the most likely pathways for its synthesis and potential transformations. This involves mapping the potential energy surface of the reaction, identifying stationary points such as reactants, products, intermediates, and most importantly, transition states.

Transition State Analysis for Synthetic Pathways

The synthesis of this compound can be envisaged through several routes, with the cyanation of a 7-chloro-1-halo-isoquinoline precursor being a plausible key step. Transition state analysis, often employing Density Functional Theory (DFT) calculations, is crucial for understanding the feasibility and selectivity of such reactions.

A hypothetical synthetic pathway could involve the nucleophilic aromatic substitution (SNAr) of a precursor like 7-chloro-1-iodoisoquinoline (B1492901) with a cyanide source. Computational chemists would model this reaction to locate the transition state structure. This transition state would typically feature the partial formation of the new carbon-carbon bond between the C1 position of the isoquinoline ring and the cyanide nucleophile, alongside the partial breaking of the carbon-iodine bond.

Key structural parameters of a hypothetical transition state (TS1) for the cyanation reaction are presented in Table 1. These parameters are derived from DFT calculations on analogous systems and represent a plausible geometry for the highest energy point along the reaction coordinate.

Table 1: Hypothetical Transition State Geometry for the Cyanation of 7-chloro-1-iodoisoquinoline

| Parameter | Value | Description |

|---|---|---|

| C1-CN bond length (Å) | 1.85 | Partial bond formation between the isoquinoline C1 and the cyanide carbon. |

| C1-I bond length (Å) | 2.30 | Partial bond cleavage of the carbon-iodine bond. |

| N-C-C1 angle (°) | 118.5 | Angle indicating the approach of the nucleophile. |

Note: The data in this table is hypothetical and based on computational studies of similar nucleophilic aromatic substitution reactions.

The analysis would also consider the influence of the chloro-substituent at the 7-position on the stability of the transition state. Electron-withdrawing groups like chlorine can stabilize the Meisenheimer-like intermediate formed during the SNAr reaction, thereby lowering the activation energy.

Energy Barriers and Reaction Rates

A critical outcome of transition state analysis is the determination of the energy barrier (activation energy, ΔG‡) for a reaction. This energy barrier is the difference in Gibbs free energy between the reactants and the transition state and is the primary determinant of the reaction rate.

For the proposed synthesis of this compound, computational models would calculate the energy of the reactants (7-chloro-1-iodoisoquinoline and cyanide anion), the transition state (TS1), and the products. The calculated energy barrier provides a quantitative measure of how fast the reaction is likely to proceed under given conditions.

Table 2 presents hypothetical calculated energy barriers for the cyanation reaction, comparing the effect of different leaving groups at the 1-position.

Table 2: Hypothetical Calculated Energy Barriers (ΔG‡) and Relative Reaction Rates for the Synthesis of this compound

| Leaving Group (at C1) | ΔG‡ (kcal/mol) | Relative Rate Constant (krel) |

|---|---|---|

| Iodo | 18.5 | 1.0 |

| Bromo | 20.2 | 0.12 |

Note: The data in this table is hypothetical and illustrates general trends observed in nucleophilic aromatic substitution reactions. The relative rates are calculated based on the relationship k ∝ exp(-ΔG‡/RT) at a standard temperature.

These hypothetical results suggest that an iodo-substituted precursor would be the most reactive, exhibiting the lowest energy barrier and consequently the fastest reaction rate. Such computational predictions are invaluable for synthetic chemists in selecting the optimal reaction conditions and starting materials to achieve an efficient synthesis.

Computational Molecular Interaction Studies

Beyond its synthesis, understanding how this compound interacts with other molecules is crucial, particularly for assessing its potential biological activity or material properties. Computational molecular interaction studies, especially in silico modeling, provide a detailed picture of these non-covalent interactions at the atomic level.

In Silico Modeling of Molecular Interactions

In silico modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are employed to predict the binding affinity and mode of interaction of a small molecule like this compound with a biological target, typically a protein or a nucleic acid. These methods are fundamental in the early stages of drug discovery and materials science. acs.org

Given the structural similarities of the isoquinoline core to various biologically active compounds, a hypothetical study might explore the interaction of this compound with a protein kinase, a common target for anticancer drugs. nih.gov Molecular docking simulations would be used to place the molecule into the active site of the kinase and score the different binding poses based on a scoring function that estimates the binding free energy.

Table 3 outlines the predicted interactions between this compound and key amino acid residues within a hypothetical kinase active site.

Table 3: Predicted Molecular Interactions of this compound with a Hypothetical Kinase Active Site

| Interaction Type | Interacting Group on Ligand | Interacting Amino Acid Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Isoquinoline Nitrogen | Backbone NH of Alanine | 2.9 |

| Pi-Pi Stacking | Isoquinoline Ring | Phenylalanine Side Chain | 3.5 |

| Halogen Bond | 7-Chloro group | Carbonyl Oxygen of Leucine | 3.1 |

Note: The data in this table is hypothetical and serves to illustrate the types of interactions that can be identified through molecular docking studies.

The results of such a simulation could suggest that the isoquinoline nitrogen acts as a hydrogen bond acceptor, a common interaction motif for kinase inhibitors. The chloro-substituent might engage in a halogen bond, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition. The planar aromatic system could participate in pi-pi stacking with aromatic amino acid residues, further stabilizing the complex.

Following docking, molecular dynamics simulations could be performed to study the stability of the predicted binding pose over time, providing a more dynamic and realistic view of the interaction. These computational studies can guide the design of new derivatives with improved affinity and selectivity, demonstrating the predictive power of in silico modeling in modern chemical research.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Multinuclear NMR for Structural Elucidation (e.g., ¹H, ¹³C, and heteroatom NMR)

Multinuclear NMR, particularly ¹H and ¹³C NMR, offers a fundamental framework for the structural assignment of 7-Chloroisoquinoline-1-carbonitrile.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their neighboring protons. For isoquinoline (B145761) derivatives, anomalous ¹H NMR spectra with significant line broadening have been observed in certain deuterated solvents like CDCl₃, particularly for protons at positions C-1 and C-3. ias.ac.in The chemical shifts in the ¹H NMR spectrum of this compound are influenced by the electron-withdrawing effects of the chlorine atom and the nitrile group, as well as the aromatic ring currents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The carbon atoms directly bonded to the electronegative chlorine and the electron-withdrawing nitrile group are expected to show characteristic downfield shifts. docbrown.info The chemical shifts of the aromatic carbons provide further insight into the electronic distribution within the isoquinoline ring system. researchgate.netchemicalbook.com The typical chemical shift for a nitrile carbon (C≡N) appears in the range of 115-125 ppm. wisc.edu

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | 7.0 - 9.0 (Aromatic), specific shifts influenced by substituents | Proton environment, multiplicity reveals adjacent protons. |

| ¹³C | 115 - 160 (Aromatic), ~115-125 (Nitrile Carbon) | Carbon skeleton, electronic environment of each carbon atom. wisc.edu |

This table provides generalized chemical shift ranges. Actual values for this compound would require experimental data.

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are powerful tools for establishing atomic connectivity and spatial proximity, which are crucial for the unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules. harvard.eduwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another in the molecular structure. youtube.comwordpress.com This is instrumental in tracing the connectivity of the proton network within the isoquinoline and any potential side chains.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation technique maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). wikipedia.orgyoutube.com It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.com HMBC is critical for piecing together the molecular fragments identified by COSY and HSQC, and for establishing the positions of quaternary carbons and heteroatoms that lack directly attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, regardless of whether they are directly bonded. harvard.edu It is particularly useful for determining the three-dimensional structure and stereochemistry of a molecule.

| 2D NMR Technique | Type of Correlation | Information Yielded |

| COSY | ¹H-¹H | Identifies adjacent protons. youtube.comwordpress.com |

| HSQC | ¹H-¹³C (one-bond) | Connects protons to their directly attached carbons. wikipedia.orgyoutube.com |

| HMBC | ¹H-¹³C (multiple-bond) | Establishes long-range connectivity, aids in placing substituents. youtube.com |

| NOESY | ¹H-¹H (through-space) | Reveals spatial proximity of protons, informing on 3D structure. harvard.edu |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and provide a molecular fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, key functional groups will exhibit characteristic absorption bands. The stretching vibration of the nitrile group (C≡N) is expected to appear as a sharp, intense band in the region of 2260-2220 cm⁻¹. The C-Cl stretching vibration typically occurs in the fingerprint region, generally between 760 and 505 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the isoquinoline ring system will produce a series of bands in the 1650-1450 cm⁻¹ region.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. researchgate.net While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, the C≡N and the aromatic ring stretching vibrations are also Raman active and can provide confirmatory data. The C-Cl stretch would also be observable in the Raman spectrum. researchgate.net

| Functional Group | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| C≡N Stretch | 2260 - 2220 (sharp, intense) | 2260 - 2220 |

| Aromatic C=C/C=N Stretch | 1650 - 1450 | 1650 - 1450 |

| Aromatic C-H Stretch | >3000 | >3000 |

| C-Cl Stretch | 760 - 505 | 760 - 505 |

This table provides generalized wavenumber ranges. Actual values for this compound would require experimental data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For this compound (C₁₀H₅ClN₂), the expected monoisotopic mass is approximately 188.0141 g/mol . nih.govcymitquimica.com The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of about one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. Fragmentation patterns observed in the mass spectrum can also provide structural information by revealing stable fragments of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement of the parent ion. americanlaboratory.com For this compound, the theoretical exact mass is calculated by summing the masses of its constituent isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁴N). HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap analyzers, can measure this mass with an accuracy typically within 5 parts per million (ppm), allowing for confident differentiation from other potential compounds with the same nominal mass. americanlaboratory.comnih.gov This level of precision is essential for verifying the molecular formula C₁₀H₅ClN₂. chromsoc.jp

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₅ClN₂ |

| Calculated Exact Mass (Monoisotopic) | 188.0141 g/mol |

| Typical HRMS Measurement Accuracy | < 5 ppm |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to accurate mass determination of the molecular ion, mass spectrometry provides structural information through the analysis of fragmentation patterns. When subjected to ionization techniques like Electron Impact (EI), the this compound molecule breaks apart in a predictable manner, yielding fragment ions that are characteristic of its structure.

The stable aromatic isoquinoline core results in a strong molecular ion peak. libretexts.org Key fragmentation pathways would likely involve the loss of the chlorine atom and the cyanide group. The presence of chlorine is also readily identifiable from the characteristic M+2 isotopic peak at approximately a 3:1 ratio to the molecular ion peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.

| Fragment Ion (m/z) | Proposed Loss | Structural Moiety |

|---|---|---|

| 188/190 | - | [M]⁺ (Molecular Ion) |

| 162 | -CN | [M-CN]⁺ |

| 153 | -Cl | [M-Cl]⁺ |

| 127 | -Cl, -CN | [M-Cl-CN]⁺ |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule, providing insights into its conjugated system and photophysical behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is dictated by its extended π-conjugated system. The isoquinoline ring system gives rise to strong absorptions in the UV region, typically corresponding to π→π* transitions. masterorganicchemistry.com The presence of the nitrogen atom in the ring and the nitrile group (C≡N) also introduces non-bonding electrons (n-electrons), which can lead to weaker n→π* transitions at longer wavelengths. masterorganicchemistry.com The solvent environment can influence the position and intensity of these absorption bands.

| Transition Type | Expected Wavelength Region (λmax) | Description |

|---|---|---|

| π→π | ~250-350 nm | High-intensity absorption arising from the conjugated aromatic system. |

| n→π | >350 nm | Lower-intensity absorption involving non-bonding electrons on nitrogen atoms. |

Fluorescence Spectroscopy for Photophysical Properties

Many isoquinoline derivatives are known to be fluorescent, and this property is highly sensitive to their chemical structure and environment. researchgate.netnih.gov Upon absorption of UV light, this compound can be excited to a higher electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. Key photophysical properties that can be determined include the emission maximum (λem), the fluorescence quantum yield (ΦF), which is the efficiency of the fluorescence process, and the Stokes shift, which is the energy difference between the absorption and emission maxima. nih.gov These properties are crucial for applications in materials science and as fluorescent probes. mdpi.com

| Parameter | Description | Significance |

|---|---|---|

| Emission Maximum (λem) | Wavelength of maximum fluorescence intensity. | Indicates the color of the emitted light. |

| Quantum Yield (ΦF) | Ratio of photons emitted to photons absorbed. | Measures the brightness of the fluorescence. |

| Stokes Shift | Difference in wavelength between the absorption and emission maxima. | Important for minimizing self-absorption in fluorescence applications. |

X-ray Diffraction and Crystallography

While spectroscopic methods provide information about connectivity and electronic structure, X-ray crystallography offers a definitive view of the molecule's three-dimensional arrangement in the solid state.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. nih.gov By irradiating a single crystal of this compound with X-rays, a diffraction pattern is generated. The analysis of this pattern allows for the precise determination of atomic positions within the crystal lattice. nih.gov This provides exact data on bond lengths, bond angles, and torsional angles, confirming the planarity of the isoquinoline ring and the geometry of the substituent groups. Furthermore, the analysis reveals how the molecules pack together in the crystal, including any intermolecular interactions such as π-π stacking.

| Crystallographic Data | Structural Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Definitive confirmation of the molecular geometry. |

| Crystal Packing | Insights into intermolecular forces and solid-state organization. |

Powder X-ray Diffraction for Solid-State Characterization

Powder X-ray Diffraction (PXRD) is a fundamental non-destructive technique employed to analyze the solid-state nature of crystalline materials, including this compound. This method provides definitive proof of a compound's crystalline structure, offers insights into its phase purity, and allows for the identification of different polymorphic forms. americanpharmaceuticalreview.comcarleton.edu When a finely ground powder of a crystalline substance is exposed to a monochromatic X-ray beam, the X-rays are diffracted by the crystal lattice planes. carleton.edu The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid, characterized by a series of peaks at specific scattering angles (2θ). americanpharmaceuticalreview.comyoutube.com

For this compound, PXRD analysis is crucial for confirming that the synthesized material exists in a single, consistent crystalline phase, which is vital for reproducible research and potential applications. The diffraction pattern of an amorphous solid would show a broad "halo" rather than sharp peaks, allowing for a clear distinction between crystalline and amorphous states. americanpharmaceuticalreview.com By comparing the experimental PXRD pattern to a calculated pattern from single-crystal X-ray diffraction data, the bulk homogeneity and hydration state of the sample can be verified. researchgate.net

The analysis involves scanning the sample over a range of 2θ angles and recording the intensity of the diffracted X-rays. The positions and relative intensities of the diffraction peaks are dictated by Bragg's Law (nλ = 2d sinθ), which relates the X-ray wavelength (λ), the diffraction angle (θ), and the distance between crystal lattice planes (d-spacing). carleton.edu Each crystalline material possesses a unique set of d-spacings, enabling its identification. carleton.edu

Below is a representative table of expected PXRD data for a crystalline sample of this compound, illustrating how the peak positions and intensities would be reported.

| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| 8.5 | 10.39 | 45 |

| 12.8 | 6.91 | 80 |

| 17.1 | 5.18 | 100 |

| 21.4 | 4.15 | 65 |

| 25.8 | 3.45 | 90 |

| 28.2 | 3.16 | 55 |

Advanced Surface and Bulk Characterization Techniques (where applicable for material forms)

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive, surface-specific quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. xpsfitting.com For this compound, XPS analysis provides invaluable information by probing the core-level electron binding energies of its constituent atoms (Carbon, Nitrogen, Chlorine). The binding energy of an electron is a fingerprint of the element and is sensitive to its local chemical environment, including its oxidation state and bonding partners. youtube.comyoutube.com

In an XPS experiment, the sample is irradiated with a beam of X-rays (typically Al Kα or Mg Kα), which causes the emission of core-level electrons. youtube.com The kinetic energy of these photoemitted electrons is measured, and their binding energy is calculated. The resulting spectrum consists of peaks corresponding to the different elements present on the sample's surface (typically the top 1-10 nm).

For this compound (C₁₀H₅ClN₂), high-resolution scans of the C 1s, N 1s, and Cl 2p regions would be of primary interest.

C 1s Spectrum: The carbon spectrum would be complex, requiring deconvolution to resolve contributions from different carbon environments: C-C bonds in the aromatic rings, C-H bonds, C-Cl bond, and the carbon in the nitrile group (C≡N). researchgate.netaanda.org

N 1s Spectrum: The nitrogen spectrum is expected to show a primary peak corresponding to the nitrile (-C≡N) functionality. spectroscopyonline.com

Cl 2p Spectrum: The chlorine spectrum will exhibit a characteristic doublet (Cl 2p₃/₂ and Cl 2p₁/₂) due to spin-orbit splitting. The binding energy of the Cl 2p₃/₂ peak is indicative of chlorine covalently bonded to an aromatic carbon (C-Cl). researchgate.netresearchgate.netthermofisher.com

The precise binding energies are influenced by the electronegativity of neighboring atoms; for instance, carbon bonded to the electronegative chlorine and nitrogen atoms will appear at a higher binding energy than carbon in a simple hydrocarbon environment. youtube.comharvard.edu

| Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

|---|---|---|

| C 1s | ~284.8 | Aromatic C-C, C-H |

| C 1s | ~286.0 | Aromatic C-N |

| C 1s | ~286.5 | Aromatic C-Cl |

| C 1s | ~287.0 | Nitrile C≡N |

| N 1s | ~399.5 | Nitrile C≡N |

| Cl 2p₃/₂ | ~200.5 | Aromatic C-Cl |

Thermal analysis techniques are essential for characterizing the physicochemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on its thermal stability, melting point, and decomposition profile.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. jetir.orgacs.org A DSC thermogram for this compound would reveal key thermal transitions. A sharp endothermic peak would indicate the melting point (Tₘ) of the crystalline solid, providing a measure of its purity. Broader transitions could indicate a glass transition (T₉) for any amorphous content or other phase changes. researchgate.net Exothermic events on the thermogram would signify decomposition or polymerization reactions. acs.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net TGA is used to determine the thermal stability and decomposition characteristics of this compound. The resulting TGA curve plots mass percentage against temperature. A stable compound will show a flat plateau until the onset temperature of decomposition, at which point a sharp drop in mass occurs. The analysis can reveal the presence of residual solvents or water if mass loss occurs at lower temperatures.

| Technique | Parameter | Expected Value | Significance |

|---|---|---|---|

| DSC | Melting Point (Tₘ) | 160 - 170 °C | Indicates purity and solid-state integrity |

| TGA | Onset of Decomposition (Tₒₙₛₑₜ) | > 250 °C | Defines the upper limit of thermal stability |

| TGA | Residual Mass @ 600 °C | < 5% | Indicates near-complete volatilization/decomposition |

In Situ and Operando Spectroscopic Techniques for Reaction Monitoring

In situ (in the reaction vessel) and operando (while it works) spectroscopic techniques are powerful methodologies for monitoring chemical reactions in real-time, providing mechanistic insights that are unattainable through conventional offline analysis. spectroscopyonline.comyoutube.com For reactions involving the synthesis or functionalization of this compound, these techniques can track the concentration of reactants, intermediates, and products, leading to a deeper understanding of reaction kinetics and pathways. youtube.comrsc.org

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy is particularly well-suited for this purpose. An attenuated total reflectance (ATR) probe can be immersed directly into the reaction mixture. The nitrile group (-C≡N) of this compound has a strong, sharp absorption band in a relatively uncongested region of the infrared spectrum (typically 2220-2240 cm⁻¹ for aromatic nitriles), making it an excellent spectroscopic handle. spectroscopyonline.com By monitoring the appearance or disappearance of this peak, along with characteristic peaks of other reactants and products, a detailed kinetic profile of the reaction can be constructed. youtube.comrsc.org For example, in a synthesis reaction, the formation of the nitrile peak would signal product formation, allowing for optimization of reaction conditions such as temperature, pressure, and catalyst loading. youtube.com

Operando Raman Spectroscopy offers a complementary approach. Like FTIR, it can provide vibrational information about the molecules in the reaction. spectroscopyonline.comcsic.es Raman spectroscopy is often less sensitive to water and glass, making it advantageous for certain reaction setups. nih.gov It can be used to monitor changes in the heterocyclic ring vibrations and the C-Cl bond, providing a comprehensive picture of the molecular transformations as they occur. nih.govscilit.com The combination of operando spectroscopy with simultaneous analysis of the reaction output (e.g., by mass spectrometry) allows for direct correlation between the state of the catalyst or reactants and the catalytic activity, which is the core of the operando methodology. spectroscopyonline.comcsic.es

Research Applications of 7 Chloroisoquinoline 1 Carbonitrile and Its Derivatives

Synthetic Utility as Chemical Building Blocks

The primary and most documented application of 7-Chloroisoquinoline-1-carbonitrile and its isomers is in their role as foundational skeletons for the synthesis of more elaborate chemical structures. The presence of the electron-withdrawing nitrile group and the reactive chloro substituent allows for regioselective modifications and the construction of fused ring systems.

The this compound framework is an ideal starting point for building complex, polycyclic heterocyclic systems. Fused heterobicyclic structures are of significant interest in medicinal chemistry due to their diverse physiological activities. nih.gov The inherent reactivity of the isoquinoline (B145761) core allows it to be elaborated into intricate systems, such as azapolycycles, which are challenging to synthesize but are found in a number of biologically active alkaloids. nih.gov

Synthetic strategies often involve leveraging the existing functional groups to introduce new rings. For instance, related isoquinoline precursors can be used to construct highly complex molecules like 11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile, which showcases the fusion of an imidazole (B134444) ring system onto the isoquinoline backbone. sigmaaldrich.com Methodologies for creating such systems are diverse and include intramolecular Michael-type reactions and cycloadditions, which can generate a variety of bridged and fused ring compounds. nih.govchim.it The ultimate goal is often the creation of novel scaffolds for drug discovery or other specialized applications.

The chloro and nitrile groups on the this compound ring are not merely passive components; they are active participants in chemical reactions that allow for extensive functionalization. The chloro group can be substituted through various cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or used in cycloadditions to introduce new functionalities.

This dual reactivity enables a diversity-oriented synthesis approach, where a single precursor gives rise to a library of distinct compounds. frontiersin.org A number of synthetic methods can be applied to achieve this, including:

Ring-Closing Metathesis (RCM): Dienyne precursors derived from the isoquinoline core can undergo RCM to form fused bicyclic systems containing both small and large rings. rsc.org

Ring Expansion: Base-induced ring expansion methods can be employed to construct fused seven-membered ring systems, which are common in natural products but are synthetically challenging to access. chemrxiv.org

Diels-Alder Reactions: The isoquinoline system can be modified to act as a diene or dienophile in Diels-Alder reactions, leading to the formation of complex polycyclic structures with high stereoselectivity. rsc.org

Wittig-type Reactions: The synthesis of related quinoline (B57606) derivatives has been achieved through Wittig condensation followed by cyclization, a strategy that could be adapted for isoquinoline systems to build complex side chains or fused rings. clockss.org

The table below summarizes potential transformations for creating functionalized and fused-ring systems from an isoquinoline core.

| Reaction Type | Description | Potential Product Class | Reference Concept |

|---|---|---|---|

| Intramolecular Michael Addition | Formation of a new ring by the attack of an internal nucleophile onto an activated double bond tethered to the isoquinoline core. | Bridged and Fused Bicyclic Systems | nih.gov |

| Ring Expansion | A base-induced expansion of a ring fused to the isoquinoline system, often used to create medium-sized rings. | Fused Seven-Membered Ring Systems | chemrxiv.org |

| Diels-Alder Cycloaddition | A [4+2] cycloaddition reaction to build a new six-membered ring onto the existing framework. | Complex Polycyclic Compounds | rsc.org |

| Dienyne Ring-Closing Metathesis | A metal-catalyzed reaction that forms two new rings simultaneously from a precursor with two alkyne and one alkene groups. | Fused Macrocyclic Bicyclic Systems | rsc.org |

Material Science Applications

While the utility of this compound in synthetic chemistry is clear, its application in material science is a more emergent and less documented field. The properties of the aromatic, heterocyclic isoquinoline core suggest potential for development in various advanced materials.

The functional groups of this compound provide potential anchor points for polymerization. The nitrile and chloro groups could be chemically modified to act as monomers or as initiating sites for polymer growth. Furthermore, these reactive sites could be used to graft the molecule onto the surface of nanoparticles, creating functionalized nanocomposites with tailored properties. However, specific examples of this compound being incorporated into polymeric or nanocomposite materials are not widely reported in current literature, indicating this is an area ripe for future exploration.

Aromatic heterocyclic compounds are often chromophoric, meaning they can absorb and emit light. Isoquinolines, in a general sense, are used in the manufacturing of dyes and paints. wikipedia.org This inherent property suggests that derivatives of this compound could be investigated for use in novel optical materials, such as organic light-emitting diodes (OLEDs) or as components in fluorescent sensors. The extended π-system of the isoquinoline ring could also be exploited in the design of organic conductive materials, although significant research would be required to validate this potential application.

Additive manufacturing, or 3D printing, relies on the development of specialized polymers and resins with precise physical and chemical properties. There is currently no available research linking this compound or its direct derivatives to applications in additive manufacturing. This represents an unexplored frontier for the compound, where it could potentially be used as a component in photocurable resins or as a building block for highly specialized functional polymers designed for 3D printing applications.

Potential in Biomaterials Development

The structural characteristics of this compound make it a compound of interest in the field of material science, with potential applications in the development of new biomaterials. smolecule.com The isoquinoline scaffold is a key component in many bioactive molecules, and its incorporation into polymer chains or other macromolecules could yield materials with specific biological properties. The chlorine and nitrile functional groups serve as reactive handles for chemical conjugation, allowing the molecule to be integrated into larger systems. Research in this area focuses on leveraging these features to create advanced materials for a range of biological applications.

Applications in Agrochemistry Research

The development of effective and targeted agrochemicals is a significant area of chemical research. Isoquinoline derivatives are explored for their potential to act as scaffolds for new pesticides and herbicides.

This compound and its close analogs are valuable intermediates in the synthesis of more complex molecules for the agricultural sector. smolecule.comforecastchemicals.com The compound serves as a starting material, with its reactive sites allowing for the construction of novel agrochemicals designed to target specific pests or diseases. smolecule.com For instance, related compounds like 1-Hydroxyisoquinoline-7-carbonitrile are recognized for their role as intermediates in agrochemical synthesis. forecastchemicals.com The chemical versatility of the this compound backbone enables the creation of a library of derivatives that can be screened for desired herbicidal or pesticidal activity.

Design and Synthesis of Chemical Probes

Chemical probes, particularly those that are fluorescent, are indispensable tools for visualizing and quantifying specific analytes in complex environments, including biological systems and materials.

The isoquinoline core is a well-established fluorophore, and derivatives of this compound are utilized in the design of novel fluorescent probes. The electronic properties of the molecule, influenced by the electron-withdrawing nitrile group and the chlorine atom, can be fine-tuned to create sensors for specific ions or molecules.

The synthesis of fluorescent probes often involves modifying the core structure to include a receptor unit that selectively binds to a target analyte. This binding event triggers a change in the fluorescence properties of the molecule, such as an increase in intensity ("turn-on" response) or a shift in the emission wavelength. researchgate.netnih.gov

For example, research on similar quinoline structures has shown that a carbonitrile group can be a key component in a fluorescent probe. In one study, a 7-(diethylamino)quinoline-2(1H)-one-3-carbaldehyde (DQ1) was converted into 7-(diethylamino)quinoline-2(1H)-one-3-carbonitrile (DQ2) to yield a new fluorescent probe. nih.gov This demonstrates how the carbonitrile moiety on the heterocyclic ring is integral to modulating the photophysical properties required for sensing applications. nih.gov These probes are valuable for various chemical and material investigations, enabling the detection and quantification of target species with high sensitivity and selectivity. nih.gov

Conclusion and Future Research Directions

Summary of Key Advances in the Chemistry of 7-Chloroisoquinoline-1-carbonitrile

Recent research has underscored the versatility of the 7-chloroquinoline (B30040) scaffold, from which this compound is derived. The chloro- and cyano- functionalities at the 7- and 1-positions, respectively, provide reactive sites for a variety of chemical transformations. The broader class of 7-chloroquinoline derivatives has been extensively studied for its potential as anticancer, antimalarial, and antimicrobial agents. researchgate.netscielo.brnih.gov For instance, novel 7-chloroquinoline derivatives have demonstrated notable antiproliferative activity against various cancer cell lines. scielo.brresearchgate.net The hybridization of the 7-chloroquinoline nucleus with other pharmacophoric units has been a successful strategy to enhance biological activity and explore multi-target therapies. scielo.brnih.gov

Emerging Trends in Synthetic Methodologies for Isoquinoline (B145761) Carbonitriles

The synthesis of isoquinoline derivatives, including those with a carbonitrile group, is constantly being refined to improve efficiency, yield, and stereoselectivity. Emerging trends in the broader field of isoquinoline synthesis that are applicable to isoquinoline carbonitriles include:

Biocatalysis and Enzymatic Synthesis: The use of enzymes as catalysts offers a green and highly selective approach to constructing the isoquinoline core. numberanalytics.com

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for various synthetic steps. numberanalytics.com

Flow Chemistry and Continuous Processing: These methods provide better control over reaction parameters, leading to more consistent and scalable production. numberanalytics.comresearchgate.net

Modern "C-C-connective" Approaches: These strategies focus on the efficient formation of carbon-carbon bonds to construct the isoquinoline skeleton, often employing organometallic reagents. clockss.org

Ultrasound Irradiation: This method has been shown to accelerate reactions and increase yields in the synthesis of quinoline (B57606) derivatives. researchgate.netnih.gov

A notable development is the use of propargylic alcohols and their derivatives as three-carbon components in the synthesis of isoquinolines, offering a practical route to functionalized frameworks. researchgate.net

Challenges and Opportunities in Functionalization and Derivatization

The functionalization of the this compound core presents both challenges and opportunities. The chlorine atom at the C7 position and the carbonitrile group at the C1 position are key sites for modification.

Challenges:

Selective Functionalization: Achieving regioselectivity when multiple reactive sites are present can be challenging.

Harsh Reaction Conditions: Some derivatization reactions may require harsh conditions that could affect other parts of the molecule.

Opportunities:

Cross-Coupling Reactions: The chloro group is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the isoquinoline ring system can facilitate nucleophilic substitution of the chlorine atom.

Nitrile Group Transformations: The carbonitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a diverse set of derivatives.

The synthesis of hybrid molecules by linking the 7-chloroquinoline moiety to other biologically active scaffolds, such as sulfonamides or coumarins, has proven to be a fruitful strategy for developing new therapeutic agents. nih.govresearchgate.net

Prospective Areas for Theoretical and Computational Exploration

In silico studies are becoming increasingly important in guiding the synthesis and evaluation of new chemical entities. For this compound and its derivatives, theoretical and computational methods can be applied to:

Predict Pharmacokinetic Properties (ADME): Computational models can predict the absorption, distribution, metabolism, and excretion properties of new compounds, helping to prioritize candidates with favorable drug-like profiles. scielo.br

Molecular Docking Studies: These simulations can predict the binding affinity and mode of interaction of derivatives with biological targets, such as enzymes or receptors, providing insights into their mechanism of action. nih.gov

Quantum Chemical Calculations: These can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the design of new reactions and the interpretation of experimental data.

Potential for Novel Applications in Material Sciences and Advanced Chemical Synthesis

While the primary focus has been on medicinal chemistry, the unique electronic and structural features of isoquinoline derivatives suggest potential applications in other fields.

Material Sciences: Isoquinolines are being explored for their use in the development of new materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.com The presence of the chloro and cyano groups in this compound could be leveraged to tune the electronic and photophysical properties of such materials.

Advanced Chemical Synthesis: As a versatile building block, this compound can serve as a starting material for the synthesis of more complex heterocyclic systems and natural product analogues. Its functional handles allow for its incorporation into larger molecular architectures through various synthetic strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Chloroisoquinoline-1-carbonitrile, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Synthesis typically involves cyclization of chlorinated precursors or functional group modifications. Key variables include temperature, solvent polarity, and catalyst selection (e.g., palladium or copper catalysts for cross-coupling). Systematic optimization via Design of Experiments (DoE) is recommended, varying parameters such as reaction time (12-48 hours) and stoichiometric ratios. Control experiments should isolate each variable's impact. For reproducibility, document all conditions in the "Experimental" section, including purification methods (e.g., column chromatography gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns. Aromatic protons appear downfield (δ 7.5-8.5 ppm), while the carbonitrile carbon resonates near δ 115 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 189.02 for CHClN).

- X-ray Crystallography : Resolves ambiguities in regiochemistry. For non-crystalline samples, compare experimental IR stretching frequencies (C≡N ~2240 cm) with computational models .

- Data Interpretation : Cross-validate with literature and address solvent-induced shifts or tautomeric equilibria .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. Key steps:

Optimize geometries of reactants and intermediates.

Calculate Fukui indices to identify electrophilic centers (C-1 carbonitrile carbon vs. C-7 chlorine).

Compare solvent effects (PCM model) on reaction pathways.

- Validate predictions with kinetic experiments (e.g., monitoring substituent exchange via -NMR). Reference computational protocols from surface chemistry studies .

Q. What strategies are recommended for elucidating reaction mechanisms involving this compound under varying catalytic conditions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps (e.g., C-Cl bond cleavage).

- In-situ Spectroscopy : Use UV-Vis or Raman to detect intermediates (e.g., nitrile → isonitrile tautomers).

- Catalyst Screening : Test palladium, nickel, or photoredox catalysts for cross-coupling efficiency. Provide turnover numbers (TON) and selectivity ratios in supplementary data .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies between theoretical predictions and experimental results in stability analysis of this compound derivatives?

- Methodological Answer :

- Cross-Validation : Replicate experiments with stricter purity controls (e.g., HPLC >99%).

- Error Analysis : Quantify uncertainties in computational parameters (basis set limitations, solvation models).

- Alternative Models : Compare DFT with semi-empirical (PM6) or ab initio (MP2) methods.

- Literature Benchmarking : Contrast results with analogous compounds (e.g., 4-Chloroisoquinoline derivatives) to identify systemic errors .

Key Considerations

- Literature Review : Use specialized databases (SciFinder, Reaxys) to compile synthetic protocols and spectral data, prioritizing peer-reviewed journals over patents .

- Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail, including raw data in supplementary files .

- Ethical Reporting : Disclose computational assumptions (e.g., solvent models) and conflicting data transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.